molecular formula C17H14O4 B1203129 Agrostophyllin CAS No. 116174-99-3

Agrostophyllin

Cat. No.: B1203129
CAS No.: 116174-99-3
M. Wt: 282.29 g/mol
InChI Key: JUXGBQIIXCBKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agrostophyllin is a triterpenoid compound of significant interest in biochemical and pharmaceutical research. It was initially identified in orchid species of the Agrostophyllum genus . Recent studies have isolated this compound from kaffir lime ( Citrus hystrix ) leaves, revealing promising biological activities . Bioassays demonstrate that this compound exhibits anti-leukemic properties, with research indicating it can suppress WT1 protein expression and arrest the cell cycle at the G2/M phase in leukemic cells . Furthermore, the compound has shown anti-inflammatory activity, suggesting potential as a multi-target agent and a candidate for further investigation in cancer research and drug discovery . The elucidation of its mechanism of action provides a strong foundation for developing novel chemotherapeutic strategies. This product is labeled "For Research Use Only" (RUO) . RUO products are specifically intended for laboratory research purposes and are not manufactured for use in diagnostic procedures or for administration to humans . They are not to be used for clinical diagnosis or any medical purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116174-99-3

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

5,13-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,9,11,13-heptaen-6-ol

InChI

InChI=1S/C17H14O4/c1-19-11-5-9-3-4-10-6-13(18)17(20-2)12-8-21-14(7-11)16(9)15(10)12/h3-7,18H,8H2,1-2H3

InChI Key

JUXGBQIIXCBKIW-UHFFFAOYSA-N

SMILES

COC1=CC2=C3C(=C1)C=CC4=CC(=C(C(=C43)CO2)OC)O

Canonical SMILES

COC1=CC2=C3C(=C1)C=CC4=CC(=C(C(=C43)CO2)OC)O

Origin of Product

United States

Occurrence and Distribution of Agrostophyllin in Biological Systems

Natural Sources of Agrostophyllin

Research has identified this compound in a select group of orchid species, highlighting its limited but significant distribution.

Agrostophyllum khasiyanum is notable as the primary source from which this compound was first isolated and identified. researchgate.netnih.govscispace.com This orchid species has been the subject of phytochemical investigations that have revealed not only this compound but also other related compounds. zenodo.org

Following its initial discovery, this compound has also been identified in other species within the same genus.

Agrostophyllum callosum : This orchid species is a known source of this compound. cabidigitallibrary.orgcore.ac.ukchfcau.org.in Phytochemical studies have confirmed its presence alongside a variety of other structurally related compounds. siu.edu

Agrostophyllum brevipes : This species is also documented as containing this compound. researchgate.netzapjournals.comacademicjournals.org

Table 1: Natural Plant Sources of this compound

Plant SpeciesFamilyConfirmation of this compound Presence
Agrostophyllum khasiyanumOrchidaceaeYes researchgate.netnih.govzenodo.org
Agrostophyllum callosumOrchidaceaeYes cabidigitallibrary.orgcore.ac.ukchfcau.org.in
Agrostophyllum brevipesOrchidaceaeYes researchgate.netzapjournals.comacademicjournals.org

The concentration of this compound and its related compounds is not uniform throughout the plant. Research indicates that these phytochemicals are primarily localized in the tuberous parts of the plants. Specifically, the tuber powder of Agrostophyllum brevipes is noted to be rich in this compound. bioticapublications.com The tubers of both A. brevipes and A. callosum are the plant parts most frequently cited in phytochemical analyses for the isolation of these compounds. core.ac.uksiu.edu

Co-occurrence with Structurally Related Compounds

This compound is found in its natural sources alongside a suite of other secondary metabolites, particularly other triterpenoids, phenanthrenes, and stilbenoids.

Two notable triterpenoids, Agrostophyllinol and Agrostophyllinone, have been isolated from the same plant sources as this compound.

Agrostophyllinol : This compound has been isolated from Agrostophyllum brevipes. researchgate.netresearchgate.net

Agrostophyllinone : This triterpenoid (B12794562) has been found in both Agrostophyllum brevipes and Agrostophyllum callosum. researchgate.netresearchgate.netresearchgate.net

Table 2: Co-occurrence of this compound with Related Triterpenoids

CompoundChemical ClassFound in Agrostophyllum brevipesFound in Agrostophyllum callosum
AgrostophyllinolTriterpenoidYes researchgate.netresearchgate.netNo
AgrostophyllinoneTriterpenoidYes researchgate.netresearchgate.netYes researchgate.netresearchgate.netresearchgate.net

The orchid species that produce this compound also synthesize a diverse array of other phenanthrene (B1679779) and stilbenoid derivatives. The co-occurrence of these compounds provides insight into the biosynthetic pathways active within these plants. core.ac.uk

In Agrostophyllum khasiyanum , besides this compound, researchers have isolated other novel phenanthropyran derivatives like agrostophyllanthrol and isoagrostophyllanthrol, as well as dimeric phenanthrene derivatives such as agrostonin and agrostonidin. zenodo.org

Agrostophyllum callosum has been shown to contain a particularly rich assortment of these compounds. core.ac.uk In addition to this compound and Agrostophyllinone, it affords stilbenoids and phenanthrenes including:

Orchinol (B1677456) cabidigitallibrary.orgresearchgate.net

6-methoxycoelonin cabidigitallibrary.orgresearchgate.net

Imbricatin (B15129110) cabidigitallibrary.orgcore.ac.uk

Flaccidin (B12302498) cabidigitallibrary.orgcore.ac.uk

Oxoflaccidin cabidigitallibrary.org

Iso-oxoflaccidin cabidigitallibrary.org

Flaccidinin cabidigitallibrary.org

Callosin cabidigitallibrary.org

Callosinin cabidigitallibrary.org

Callosumin chfcau.org.inresearchgate.net

Callosuminin core.ac.ukresearchgate.net

Callosumidin core.ac.ukresearchgate.net

From Agrostophyllum brevipes , the stilbenoids imbricatin and flaccidin have also been reported. chfcau.org.in

Isolation and Purification Methodologies for Agrostophyllin

Extraction Techniques from Plant Biomass

The initial step in recovering Agrostophyllin is the efficient extraction from the plant material. This crucial phase aims to liberate the target molecules from the complex plant matrix into a solvent.

The choice of solvent is paramount for a successful extraction, as it dictates the efficiency and selectivity of the process. The principle of "like dissolves like" is the guiding factor, where the solvent's polarity is matched with that of the target compound. This compound, a phenanthropyran derivative, and related triterpenoids like Agrostophyllinol, are moderately polar compounds. Therefore, polar organic solvents are typically employed for their extraction.

Methanol (B129727) and ethanol (B145695) are frequently used due to their effectiveness in dissolving a wide range of secondary metabolites. nih.gov The selection is often optimized based on factors such as yield, purity of the extract, cost, and safety. An ideal solvent should maximize the recovery of this compound while minimizing the co-extraction of undesirable compounds like chlorophyll (B73375) and lipids.

A summary of commonly used solvents in natural product extraction and their relevant properties is provided below.

SolventPolarity IndexBoiling Point (°C)Key Characteristics
n-Hexane0.169Non-polar; effective for removing lipids and waxes.
Dichloromethane (B109758)3.140Medium polarity; good for a range of secondary metabolites.
Ethyl Acetate (B1210297)4.477Medium polarity; commonly used for fractionation.
Acetone5.156Polar aprotic; good solvent for a variety of compounds.
Ethanol4.378Polar protic; safe for consumption (food grade), widely used.
Methanol5.165Polar protic; highly efficient for a broad range of metabolites.
Water10.2100Highly polar; extracts water-soluble compounds like glycosides.

This table presents general data for solvents used in phytochemical extraction.

Maceration is a widely used and straightforward extraction technique. The process involves soaking the dried and powdered plant material (e.g., from Agrostophyllum khasiyanum, the source of this compound) in a selected solvent in a sealed container for an extended period, typically ranging from several hours to days. scispace.com The container is periodically agitated to enhance the diffusion of the solute from the plant matrix into the solvent.

A general maceration protocol would involve:

Preparation : Air-drying the orchid plant material and grinding it into a coarse powder to increase the surface area for extraction.

Soaking : Immersing the powdered plant material in a suitable solvent (e.g., methanol) in a large container.

Duration : Allowing the mixture to stand for 3-7 days at room temperature with occasional shaking.

Filtration : Separating the liquid extract from the solid plant residue (the marc) by filtration.

Repetition : The process is often repeated multiple times with fresh solvent on the same plant residue to ensure exhaustive extraction. The collected filtrates are then combined.

Percolation is a more continuous and often more efficient process than maceration. It involves packing the powdered plant material into a column (a percolator) and allowing the solvent to flow slowly through it, continuously displacing the saturated solvent with fresh solvent. This maintains a steeper concentration gradient, often leading to a more complete extraction in a shorter time.

Chromatographic Separation Strategies

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are required to isolate and purify this compound.

Liquid-liquid partitioning, also known as solvent partitioning, is an essential first step in simplifying the crude extract. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically water and a non-polar organic solvent.

The crude methanolic or ethanolic extract is first concentrated under reduced pressure to yield a residue. This residue is then re-dissolved, often in an aqueous methanol solution, and sequentially partitioned against a series of organic solvents of increasing polarity. A common partitioning scheme involves starting with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. The aqueous layer is then partitioned with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, which would likely extract compounds in the polarity range of this compound.

The following table illustrates a typical liquid-liquid partitioning scheme for a crude plant extract.

StepAqueous PhaseOrganic SolventCompounds Partitioned into Organic Phase
1Crude extract in aqueous methanoln-HexaneHighly non-polar compounds (e.g., fats, waxes, sterols)
2Remaining aqueous phase from Step 1DichloromethaneCompounds of low to medium polarity
3Remaining aqueous phase from Step 2Ethyl AcetateCompounds of medium to high polarity (phenolics, some triterpenoids)
4Remaining aqueous phase from Step 3n-ButanolHighly polar compounds (e.g., glycosides)

This table represents a generalized fractionation scheme. The ethyl acetate or dichloromethane fractions would be the most likely to contain this compound and would be selected for further purification.

The fractions obtained from liquid-liquid partitioning are still mixtures and require further separation. Column chromatography is the workhorse technique for the preparative isolation of natural products.

Silica (B1680970) gel chromatography is a form of normal-phase adsorption chromatography that is highly effective for separating compounds of varying polarities. researchgate.net The stationary phase, silica gel, is polar, and a less polar mobile phase is used to elute the compounds from the column. Non-polar compounds have a weaker interaction with the silica gel and therefore elute first, while polar compounds are retained more strongly and elute later.

For the purification of this compound from the selected fraction (e.g., the ethyl acetate fraction), the sample is loaded onto the top of a column packed with silica gel. The separation is then achieved by passing a mobile phase, or a series of mobile phases with increasing polarity (a gradient elution), through the column. The eluent is collected in a series of tubes, and these fractions are analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound in its pure form. The isolation of the related triterpenoids, Agrostophyllinol and agrostophyllinone, from Agrostophyllum brevipes also employs such chromatographic techniques. researchgate.net

A hypothetical gradient elution for the purification of this compound is detailed below.

Fraction NumbersMobile Phase Composition (e.g., Hexane:Ethyl Acetate)PolarityExpected Eluted Compounds
1-1095:5LowResidual non-polar impurities
11-2590:10IncreasingLess polar compounds
26-4085:15IncreasingThis compound and compounds of similar polarity
41-5580:20IncreasingMore polar compounds
56-7070:30HighHighly polar impurities

This table illustrates a representative gradient elution protocol for silica gel chromatography. The precise solvent ratios and fraction ranges would be determined empirically for each specific separation.

Advanced Column Chromatography Techniques

Sephadex LH-20 Chromatography

Sephadex LH-20 chromatography is a crucial step in the purification of phenanthrenes and other phenolic compounds like this compound. This versatile medium is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing for separation in both aqueous and organic solvents. prep-hplc.com Its primary separation mechanism is size exclusion, where larger molecules elute before smaller ones. However, partition and adsorption effects also play a significant role, especially when using polar organic solvents, providing unique selectivity for closely related molecules. prep-hplc.comresearchgate.net

In the context of isolating compounds from orchids, fractions obtained from initial chromatography (such as silica gel or ODS) are often further subjected to a Sephadex LH-20 column. researchgate.net Methanol is a commonly used eluent for this purpose, effectively separating pigments, flavonoids, and other phenolic compounds from the fractions containing phenanthrenes. nih.govnih.gov This step is highly effective for sample cleanup and fractionation prior to final purification by HPLC.

Table 1: Typical Parameters for Sephadex LH-20 Chromatography in Phenolic Compound Isolation

Parameter Description
Stationary Phase Sephadex LH-20
Common Eluents 100% Methanol; Methanol-Water mixtures; Chloroform-Methanol mixtures
Separation Mode Size Exclusion & Partition Chromatography

| Application | Removal of pigments (chlorophylls), separation of flavonoid glycosides from aglycones, fractionation of phenolic compounds. |

ODS Column Chromatography

Octadecylsilane (ODS or C18) column chromatography is a form of reversed-phase chromatography and is a cornerstone in the purification of moderately polar compounds like this compound. researchgate.net In this technique, the stationary phase is non-polar (hydrocarbon chains bonded to silica), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like methanol or acetonitrile).

Separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. Less polar compounds interact more strongly and are retained longer, while more polar compounds elute earlier. By using a gradient elution—gradually increasing the concentration of the organic solvent in the mobile phase—compounds with a wide range of polarities can be effectively separated. This method is frequently used for the initial fractionation of crude plant extracts or for the further purification of fractions obtained from other chromatographic steps. researchgate.net

Table 2: ODS Column Chromatography Gradient Elution Example for Plant Extracts

Time (min) Water (%) Methanol (%) Application
0 90 10 Initial elution of highly polar compounds
20 50 50 Elution of moderately polar compounds
40 10 90 Elution of less polar compounds

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification (preparative HPLC) and purity verification (analytical HPLC) of this compound. wisdomlib.org It offers high resolution, speed, and sensitivity, making it ideal for separating complex mixtures and isolating pure compounds. researchgate.net

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis and purification of phenanthrenes. researchgate.net A C18 column is typically the stationary phase of choice, offering excellent separation based on hydrophobicity. mdpi.comjyoungpharm.org

For analytical purposes , RP-HPLC is used to determine the purity of isolated this compound, quantify its presence in extracts, and develop a chemical fingerprint of the plant source. The method provides sharp, well-resolved peaks, and when coupled with a Diode Array Detector (DAD), it can provide UV spectral data for peak identification. mdpi.com

For preparative purposes , the same principles apply but on a larger scale. A semi-preparative or preparative C18 column is used to handle larger sample loads, allowing for the isolation of milligram quantities of the pure compound for structure elucidation and bioactivity studies.

Table 3: Representative RP-HPLC Method Parameters for Phenanthrene (B1679779) Analysis

Parameter Specification
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B52724) or Methanol (B)
Detection UV/DAD at wavelengths relevant for phenanthrenes (e.g., 254 nm, 280 nm)
Flow Rate ~1.0 mL/min (Analytical)

| Application | Purity assessment, quantification, final purification step. |

Normal-Phase HPLC Applications

While less common than RP-HPLC for phenanthrenes, normal-phase HPLC (NP-HPLC) offers an alternative selectivity that can be crucial for separating isomers or compounds that are not well-resolved by reversed-phase methods. phenomenex.com In NP-HPLC, the stationary phase is polar (e.g., silica, cyano, or amino-bonded phases), and the mobile phase is non-polar (e.g., hexane, isopropanol). nih.govnih.gov

Separation occurs based on the polarity of the analytes; more polar compounds interact more strongly with the stationary phase and have longer retention times. phenomenex.com This technique is particularly useful for separating compounds with multiple hydroxyl or other polar functional groups, where subtle differences in their spatial arrangement can be exploited for separation.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) for Screening and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in phytochemical analysis. researchgate.net It is employed for several key purposes in the isolation of this compound:

Screening of Crude Extracts: To quickly visualize the complexity of the phytochemical profile.

Monitoring Column Chromatography: To track the progress of separation and identify which fractions contain the compound of interest.

Purity Assessment: To get a preliminary check on the purity of isolated fractions.

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller, more uniform particles, leading to higher resolution, sensitivity, and reproducibility. nih.govub.edu HPTLC is particularly valuable for creating a chemical "fingerprint" of a plant extract, which can be used for quality control and authentication. nih.gov Densitometric scanning of HPTLC plates allows for the quantification of specific compounds. nih.gov

For phenanthrenes like this compound, a typical TLC/HPTLC system would involve a silica gel plate as the stationary phase and a mobile phase consisting of a mixture of non-polar and moderately polar solvents. Spots are often visualized under UV light (254 nm and 366 nm) or by spraying with a chemical reagent.

Table 4: TLC/HPTLC Systems for Phytochemical Screening

Parameter Description
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Example Toluene:Ethyl Acetate:Methanol mixtures
Visualization UV light (254 nm, 366 nm); Anisaldehyde-sulfuric acid spray reagent

| Rf Value | The Retention factor (distance traveled by spot / distance traveled by solvent) is a characteristic value for a compound in a given system. |

Bioactivity-Guided Fractionation Approaches in this compound Isolation

Bioactivity-guided fractionation is a strategic approach used to target and isolate pharmacologically active compounds from a natural source. nih.gov This method streamlines the isolation process by focusing only on the fractions that exhibit a desired biological effect, such as cytotoxic, anti-inflammatory, or antimicrobial activity. acs.orgnih.gov

The process involves:

Testing the crude extract for a specific biological activity.

If active, the extract is separated into several fractions using a chromatographic technique (e.g., ODS column chromatography).

Each fraction is then tested for the same activity.

The most active fraction is selected for further separation and purification.

This cycle of separation and bioassay is repeated until a pure, active compound is isolated.

This approach has been successfully employed to isolate cytotoxic phenanthrenes from various orchids. nih.govacs.orgnih.gov For example, fractions from an orchid extract might be tested for their ability to inhibit the growth of specific cancer cell lines. The fractions showing the highest cytotoxicity would then be prioritized for further purification using techniques like Sephadex LH-20 and preparative HPLC, leading to the isolation of the specific compounds responsible for the activity. nih.gov This ensures that the chemical isolation efforts are directed toward compounds with therapeutic potential.

Structural Elucidation and Conformational Analysis of Agrostophyllin

Spectroscopic Techniques for Structural Characterization

The determination of Agrostophyllin's complex molecular framework relies heavily on the synergistic use of NMR and MS. These powerful analytical tools provide complementary information regarding the connectivity, chemical environment, and mass of the molecule's constituent atoms, culminating in a complete and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the structure of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectra offer the initial and fundamental insights into a molecule's structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For phenanthropyran derivatives closely related to this compound, ¹H NMR spectra typically show characteristic signals for aromatic protons, methoxy (B1213986) groups, and oxymethylene protons of the pyran ring. nih.gov

For instance, aromatic protons often appear as singlets or as ortho-coupled doublets in the downfield region of the spectrum. nih.gov A key feature in the ¹H NMR of phenanthropyran structures is the pair of oxymethylene protons (H₂-11), which typically presents as a singlet, indicating the presence of the pyran ring. nih.gov The signals for methoxy groups are also readily identifiable as sharp singlets in the upfield region. nih.gov

The ¹³C NMR spectrum is complementary to the ¹H NMR, providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts in the ¹³C spectrum indicate the type of carbon atom (e.g., aromatic, aliphatic, part of a methoxy group). In phenanthropyran structures, the spectrum will display numerous signals in the aromatic region, along with signals for the methylene (B1212753) carbons of the pyran ring and the characteristic methoxy carbons. nih.gov

Illustrative NMR Data for a Phenanthropyran Derivative

To illustrate the typical data obtained for this class of compounds, the following tables present the ¹H and ¹³C NMR data for Gastrobellinol B, a structurally similar phenanthropyran derivative isolated from Gastrochilus bellinus. nih.gov

Table 1: ¹H NMR Data of Gastrobellinol B (in acetone-d₆) This data is for a compound structurally related to this compound and is presented for illustrative purposes. nih.gov

PositionδH (ppm)MultiplicityJ (Hz)
H-36.91s
H-87.25s
H-97.55d9.3
H-107.78d9.3
H₂-115.64s
H₂-α'4.29s
H-2', 6'7.04d8.7
H-3', 5'6.67d8.7
2-OMe3.94s
6-OMe3.93s
7-OH8.41s
4'-OH8.12s

Table 2: ¹³C NMR Data of Gastrobellinol B (in acetone-d₆) This data is for a compound structurally related to this compound and is presented for illustrative purposes. nih.gov

PositionδC (ppm)PositionδC (ppm)
1114.78a127.3
2156.29127.8
3102.710125.1
4150.910a129.5
4a117.510b124.6
4b120.71167.2
5a148.91'129.0
6144.12', 6'129.0
7141.03', 5'115.3
8105.74'156.3
α'29.52-OMe55.9
6-OMe60.4

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound's core structure, a COSY spectrum would confirm the ortho-coupling between protons like H-9 and H-10 on the phenanthrene (B1679779) backbone. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbon atoms. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For example, the proton signal for H-8 would show a cross-peak with the carbon signal for C-8. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds. This allows for the connection of molecular fragments. For instance, HMBC correlations from the methoxy protons would unambiguously establish their position on the aromatic ring. Similarly, correlations from the H₂-11 protons to carbons C-6 and C-5a would confirm the structure of the pyran ring and its fusion to the phenanthrene core. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and the relative orientation of substituents. For example, a NOESY cross-peak between the protons of a methoxy group and a nearby aromatic proton would provide definitive evidence for the placement of the methoxy group at that specific position. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HR-ESI-MS is used to determine the exact molecular formula of a compound. This soft ionization technique generates a protonated molecular ion ([M+H]⁺) or other adducts. By measuring the mass-to-charge ratio (m/z) of this ion with high precision (typically to four decimal places), the elemental formula can be calculated. For example, a related phenanthrene, Gastrobellinol D, with the molecular formula C₂₂H₁₈O₅, showed a protonated molecular ion [M+H]⁺ at m/z 363.1211 in its high-resolution mass spectrum. nih.gov A similar analysis for this compound (C₁₇H₁₄O₄) would be expected to yield a precise m/z value corresponding to its molecular formula, thus confirming its elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting pattern of fragment ions provides valuable clues about the molecule's structure. Specific bond cleavages are characteristic of certain functional groups and structural motifs. The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms pieced together by NMR spectroscopy, providing a final layer of verification for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy has been instrumental in identifying the key functional groups present in the this compound molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds. A notable feature is a broad absorption band observed at approximately 3400 cm⁻¹, which is indicative of the presence of a hydroxyl (-OH) group. Additionally, significant absorptions are seen in the region of 1620 and 1580 cm⁻¹, which are characteristic of aromatic C=C stretching vibrations, confirming the presence of the phenanthrene backbone. The spectrum also displays bands corresponding to C-O stretching, further supporting the presence of methoxy and pyran ether functionalities.

Table 1: Infrared (IR) Spectroscopy Data for this compound

Absorption Band (νmax, cm⁻¹)Functional Group Assignment
~3400 (broad)Hydroxyl (-OH) group
1620Aromatic C=C stretching
1580Aromatic C=C stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the conjugated systems and chromophores within the this compound structure. The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695), reveals absorption maxima (λmax) that are characteristic of the phenanthropyran skeleton. For this compound, the spectrum is characterized by absorption maxima at approximately 258, 285, and 315 nm. These absorptions are consistent with the π → π* electronic transitions expected for a substituted phenanthrene derivative, indicating a highly conjugated system. The position and intensity of these bands are crucial for confirming the nature of the aromatic chromophore.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Absorption Maxima (λmax, nm)Electronic Transition Type
258π → π
285π → π
315π → π*

X-ray Crystallography for Absolute Stereochemistry and Conformation (If Applicable)

To date, there is no publicly available information specifically detailing the single-crystal X-ray diffraction analysis of this compound. While X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule, its application is contingent upon the ability to grow single crystals of suitable quality. The absence of such data for this compound in the current body of scientific literature suggests that either crystallization has been unsuccessful or the analysis has not been performed or published. Obtaining a crystal structure of this compound would be a significant step forward in unequivocally establishing its three-dimensional architecture and intermolecular interactions in the crystalline state.

Comparative Spectroscopic Analysis with Known Phenanthropyran Standards

The spectroscopic data obtained for this compound can be compared with that of known phenanthropyran standards to provide further confidence in its structural assignment. Phenanthropyran derivatives, as a class of compounds, exhibit characteristic spectroscopic signatures. For instance, the IR spectra of related compounds often show similar patterns of absorption for the aromatic and pyran ring systems. Similarly, their UV-Vis spectra typically display a series of absorption bands in the 250-350 nm range, with the exact λmax values being influenced by the substitution pattern on the aromatic rings. By comparing the IR and UV-Vis data of this compound with those of well-characterized phenanthropyran compounds, a correlative analysis can be performed to support the proposed structure. However, a detailed comparative analysis is limited by the availability of a comprehensive database of spectroscopic data for a wide range of structurally similar phenanthropyran standards.

Computational Chemistry Approaches to Confirming Structural Assignments

In the absence of X-ray crystallographic data, computational chemistry offers a powerful alternative for investigating the three-dimensional structure and confirming the spectroscopic assignments of this compound. Methods such as Density Functional Theory (DFT) can be employed to calculate the optimized geometry of the molecule and predict its spectroscopic properties. By calculating the theoretical IR and UV-Vis spectra, a direct comparison can be made with the experimental data. A good correlation between the calculated and observed spectra provides strong support for the proposed molecular structure. Furthermore, computational conformational analysis can be used to identify the most stable three-dimensional arrangement of the atoms in the molecule, offering insights into its preferred shape and the spatial orientation of its functional groups. Such computational studies can be particularly valuable in understanding the structure-property relationships of this compound and other related natural products.

Biosynthetic Pathways and Precursors of Agrostophyllin

General Biosynthesis of Phenanthrenes and Stilbenoids in Plants

Phenanthrenes and their precursors, stilbenoids, are plant secondary metabolites that are not essential for primary growth and development but play crucial roles in defense and signaling. Their biosynthesis is a classic example of the interplay between major metabolic pathways. It is generally accepted that phenanthrenes are formed through the oxidative coupling of the aromatic rings of stilbene (B7821643) precursors. researchgate.net The formation of these precursors is dependent on three core pathways.

The phenylpropanoid pathway is central to the synthesis of a vast array of plant natural products, including stilbenoids. nih.gov This pathway converts the amino acid L-phenylalanine into various phenolic compounds. nih.gov The initial step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov A series of subsequent hydroxylations and ligations produces activated intermediates, typically in the form of coenzyme A (CoA) esters, such as p-coumaroyl-CoA. nih.govresearchgate.net These activated molecules are the direct precursors for the next stage of biosynthesis.

The primary precursor for the phenylpropanoid pathway, L-phenylalanine, is itself a product of the shikimic acid pathway. nih.gov This seven-step metabolic route is common in plants, bacteria, and fungi, and is responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The pathway begins with phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through intermediates like shikimic acid and chorismic acid to ultimately yield L-phenylalanine, thus providing the initial carbon skeleton for stilbenoid and phenanthrene (B1679779) structures. nih.gov

The formation of the stilbenoid backbone is completed by contributions from the acetate-malonate pathway. The key enzyme, stilbene synthase (STS), catalyzes a condensation reaction. nih.gov It combines a phenylpropanoid-derived molecule (like p-coumaroyl-CoA) with three molecules of malonyl-CoA. nih.gov Malonyl-CoA is a C3 dicarboxylic acid derived from the carboxylation of acetyl-CoA, a primary product of carbohydrate metabolism and the starting point of the acetate-malonate pathway. This condensation and subsequent cyclization and aromatization result in the characteristic C6-C2-C6 structure of stilbenes.

Specific Precursors and Enzymatic Steps Leading to Agrostophyllin

This compound is a phenanthropyran derivative isolated from the orchid Agrostophyllum khasiyanum. scispace.com Phenanthrenes are particularly abundant in the Orchidaceae family. researchgate.net While the general pathway described above is common, specific biosynthetic routes to certain phenanthrenes, particularly within orchids, can utilize alternative intermediates.

Consistent with the general pathway, the biosynthesis of dihydrophenanthrenes in orchids, which are the immediate precursors to phenanthrenes, originates from L-phenylalanine. nih.gov Feeding experiments with radioactively labeled precursors in orchids have confirmed that L-phenylalanine serves as the foundational building block for the entire downstream biosynthetic sequence leading to these complex molecules. nih.gov

In a significant deviation from the more common pathway involving p-coumaric acid, the biosynthesis of dihydrophenanthrene phytoalexins (such as orchinol (B1677456) and hircinol) in orchids proceeds through meta-hydroxylated intermediates. nih.gov Research has demonstrated that m-coumaric acid and, crucially, its reduced form, dihydro-m-coumaric acid, are efficiently incorporated into the final dihydrophenanthrene structures. nih.gov

Dihydro-m-coumaric acid has been proven to be a key intermediate in this specific pathway. nih.gov It is not only converted into the dihydrophenanthrene products but is also formed directly from L-phenylalanine within the orchid tissue. nih.gov Further enzymatic studies have identified a stilbene synthase in induced orchid bulbs that selectively utilizes dihydro-m-coumaroyl-CoA. This enzyme catalyzes a condensation reaction with malonyl-CoA to produce 3,3',5-trihydroxybibenzyl, a dihydrostilbene. nih.gov This dihydrostilbene then undergoes intramolecular oxidative coupling to form the dihydrophenanthrene skeleton. This evidence establishes a distinct biosynthetic sequence in orchids:

L-Phenylalanine → m-Coumaric Acid → Dihydro-m-coumaric Acid → Dihydrostilbene → Dihydrophenanthrene → Phenanthrene (and derivatives like this compound). nih.gov

Formation of Dihydrostilbenes and Bibenzyls as Key Intermediates

The biosynthesis of this compound, a phenanthropyran, is rooted in the phenylpropanoid pathway, leading to the formation of dihydrostilbene (bibenzyl) intermediates. Dihydrophenanthrenes, the structural precursors to phenanthropyrans, are classified as stilbenoids biosynthetically as they are derivatives of these bibenzyls. apsnet.org The construction of the bibenzyl scaffold is a multi-step process initiated by the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.govnih.gov

Following this initial step, cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) act sequentially to produce p-coumaroyl-CoA. nih.gov This activated hydroxycinnamic acid serves as a "starter molecule". mdpi.com The core of the bibenzyl structure is then assembled by a type III polyketide synthase known as bibenzyl synthase (BBS). nih.govmdpi.com This enzyme catalyzes the iterative condensation of the p-coumaroyl-CoA starter unit with three molecules of malonyl-CoA, which serve as "extender units". mdpi.com This condensation sequence results in the formation of a linear tetraketide intermediate, which the bibenzyl synthase then cyclizes and aromatizes to yield the fundamental bibenzyl skeleton. mdpi.com

Table 1: Key Enzymes in the Formation of Bibenzyl Intermediates
EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALCatalyzes the conversion of L-Phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid.
4-coumarate:CoA ligase4CLActivates p-coumaric acid by attaching Coenzyme A, forming p-coumaroyl-CoA.
Bibenzyl synthaseBBSCatalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form the bibenzyl scaffold.

Cyclization and Aromatization Steps to the Phenanthropyran Core

Once the bibenzyl intermediate is formed, it undergoes a series of oxidative modifications and cyclization reactions to create the characteristic three-ring phenanthrene system. While the precise enzymatic steps leading specifically to this compound are not fully elucidated, the pathway can be inferred from the biosynthesis of related phenanthrene derivatives in orchids. researchgate.net The process is believed to involve an intramolecular oxidative phenol-coupling reaction of the bibenzyl precursor. researchgate.net This key step forges the bond that closes the third ring, creating the 9,10-dihydrophenanthrene (B48381) core.

Subsequent enzymatic modifications, likely involving hydroxylases and O-methyltransferases, decorate the phenanthrene core with hydroxyl and methoxy (B1213986) groups at specific positions. The final step in forming the unique structure of this compound is the creation of the pyran ring. This is achieved through another intramolecular cyclization, forming the oxygen-containing heterocycle fused to the phenanthrene backbone, resulting in the final 5H-phenanthro[4,5-bcd]pyran structure. researchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic and molecular levels. This regulation ensures that the compound is synthesized in the correct tissues, at the appropriate developmental stage, and in response to specific environmental triggers. The control mechanisms involve specific gene families that encode the necessary biosynthetic enzymes and complex regulatory networks that modulate their expression.

Gene Family Identification (e.g., Polyketide Synthase, Chalcone Synthase)

The biosynthesis of this compound and its precursors relies on several key gene families. The most critical of these is the type III polyketide synthase (PKS) family. frontiersin.orgnih.gov Bibenzyl synthase (BBS), the enzyme that constructs the bibenzyl backbone, is a member of this family. mdpi.com Type III PKSs are relatively simple homodimeric proteins that iteratively catalyze condensation reactions between an acyl-CoA starter molecule and several malonyl-CoA extender units. frontiersin.orgwikipedia.org

The bibenzyl synthase enzyme is considered a "CHS-like" enzyme. wikipedia.org Chalcone synthase (CHS) is the first and most studied member of the type III PKS family and is responsible for the initial step in flavonoid biosynthesis. wikipedia.orgnih.gov It is believed that extensive gene duplication of an ancestral chs gene, followed by mutation and divergent evolution, gave rise to the functional diversity seen in this enzyme superfamily, including enzymes like bibenzyl synthase that produce different polyketide-derived skeletons. nih.govwikipedia.org

Other crucial gene families involved in the upstream pathway include:

Phenylalanine ammonia-lyase (PAL): Encodes the entry point enzyme from primary metabolism.

Cytochrome P450 monooxygenases (CYP450s): The gene encoding C4H belongs to this large family, which is also involved in various hydroxylation and modification steps. nih.gov

4-coumarate:CoA ligase (4CL): These genes encode the enzymes that activate the hydroxycinnamic acid starter unit. nih.gov

Transcriptomic and Proteomic Studies of Biosynthetic Enzymes

While specific transcriptomic and proteomic analyses for this compound biosynthesis in Agrostophyllum species are not extensively documented, studies in other bibenzyl-producing orchids, such as Dendrobium and Arundina, provide significant insights. nih.govnih.gov These "omics" approaches are powerful tools for identifying and characterizing the genes and enzymes involved in a metabolic pathway. nih.govscienceopen.com

Transcriptomic analysis (RNA-seq) has been used to identify genes that are differentially expressed in tissues with high bibenzyl content or in response to elicitors that stimulate production. nih.govfrontiersin.org For example, in Dendrobium officinale, transcriptomic studies identified numerous differentially expressed genes (DEGs) in root tissues, which have the highest bibenzyl concentration. nih.gov These DEGs included candidate genes for PAL, C4H, 4CL, and BBS, validating their role in the pathway. nih.gov

Proteomic studies, which analyze the entire protein complement of a cell or tissue, can confirm the presence and abundance of these biosynthetic enzymes, providing a direct link between gene expression and functional protein. nih.govmdpi.com The combination of transcriptomic and proteomic data allows for a comprehensive understanding of the molecular machinery underlying the biosynthesis of these compounds. mdpi.com

Table 2: Candidate Genes for Bibenzyl Biosynthesis Identified via Transcriptomics in Orchids
Gene/Enzyme FamilyFunction in PathwayEvidence from Transcriptomics
Phenylalanine ammonia-lyase (PAL)Entry point of the phenylpropanoid pathwayUpregulated in tissues with high bibenzyl content. nih.govnih.gov
Cinnamate 4-hydroxylase (C4H)Hydroxylation of cinnamic acidIdentified as a differentially expressed gene. nih.govnih.gov
4-coumarate-CoA ligase (4CL)Activation of p-coumaric acidMultiple candidate genes identified and shown to be upregulated. nih.govnih.gov
Bibenzyl synthase (BBS)Formation of the bibenzyl coreIdentified as a key differentially expressed gene, expression correlates with bibenzyl accumulation. nih.gov
Cytochrome P450sVarious oxidative modificationsMultiple candidate CYP450 genes identified as potentially involved in downstream modifications. nih.govnih.gov

Environmental and Developmental Influences on Biosynthetic Flux

The synthesis and accumulation of secondary metabolites are not static processes; they are dynamically regulated by the plant's developmental stage and in response to external environmental cues. researchgate.net The production of this compound and its bibenzyl precursors is subject to this complex regulation, which fine-tunes the metabolic flux through the pathway. nih.gov

Developmental Influences: The biosynthesis of these compounds is often tissue- and organ-specific. nih.gov As observed in Dendrobium, bibenzyls show the highest accumulation in root tissues compared to stems or leaves. nih.gov Similarly, the expression of biosynthetic genes can vary significantly throughout the plant's life cycle, such as during different stages of flower development. nih.govnih.gov This developmental regulation ensures that compounds are produced where and when they are needed, for roles such as structural defense or signaling.

Chemical Synthesis and Derivatization of Agrostophyllin and Analogues

Total Synthesis Approaches to the Agrostophyllin Scaffold

While a completed total synthesis of this compound has not been prominently reported in the literature, its phenanthropyran core structure allows for the design of several plausible synthetic routes based on established chemical reactions.

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.neticj-e.org For this compound (7-hydroxy-2,6-dimethoxy-5H-phenanthro[4,5-bcd]pyran), the analysis begins by deconstructing its fused ring system.

A logical retrosynthetic strategy for this compound (1 ) is outlined below:

Disconnection of the Pyran Ring: The first key disconnection involves the C-O bond of the pyran ring. A retro-cyclization/etherification reaction would break open the pyran ring to reveal a phenanthrene (B1679779) precursor with a two-carbon side chain, such as the 4-phenanthrol derivative (2 ). This approach simplifies the tetracyclic system into a tricyclic phenanthrene core, which is a common motif in natural products. libretexts.org

Disconnection of the Phenanthrene Core: The phenanthrene skeleton itself can be disconnected. A common strategy for forming phenanthrenes is the Pschorr cyclization, which involves the intramolecular radical cyclization of a diazonium salt derived from a stilbene-type precursor. Alternatively, modern cross-coupling reactions provide a powerful route. A retro-Suzuki or similar palladium-catalyzed coupling reaction would disconnect the C4b-C4c bond, leading back to two simpler aromatic rings: a suitably functionalized bromo-benzene derivative (3 ) and a boronic acid-substituted benzene (B151609) derivative (4 ).

Simplification to Starting Materials: These intermediates (3 and 4 ) are significantly simpler than the target molecule. They can be envisioned as arising from commercially available and inexpensive di- or tri-substituted benzene starting materials through standard functional group interconversions (FGI), such as nitration, halogenation, methoxylation, and formylation.

This multi-step disconnection simplifies the complex target into manageable, synthetically accessible precursors. amazonaws.com

Based on the retrosynthetic analysis, the forward synthesis would involve the construction of key intermediates and their subsequent assembly. The primary challenge lies in the regioselective synthesis of the highly substituted aromatic precursors and the efficient cyclization to form the fused ring system.

Intermediate Structure Proposed Key Reaction Sequence
Substituted Benzene Precursors Simple aromatic compoundsFunctionalization of basic benzene rings via electrophilic aromatic substitution (e.g., nitration, bromination) and nucleophilic aromatic substitution to install the required methoxy (B1213986), hydroxyl (or protected equivalent), and carbon functionalities.
Biphenyl (B1667301) Intermediate A molecule like structure 3 coupled with 4 Suzuki or Stille cross-coupling reaction to form the C-C bond linking the two aromatic rings, creating the core biphenyl skeleton.
Stilbene-type Precursor A biphenyl with an adjacent vinyl or related groupWittig or Horner-Wadsworth-Emmons olefination to introduce the double bond required for subsequent phenanthrene formation.
Phenanthrene Core (e.g., 2) A tricyclic phenanthreneIntramolecular cyclization, such as a photochemical cyclization of the stilbene (B7821643) precursor or a Pschorr cyclization, to form the central ring of the phenanthrene system.
This compound (1) The final target moleculeIntroduction of the final two-carbon unit followed by an intramolecular cyclization (e.g., acid-catalyzed) to form the pyran ring, completing the synthesis of the 5H-phenanthro[4,5-bcd]pyran scaffold.

This table presents a plausible, though not yet published, synthetic pathway based on established methodologies.

The natural product this compound is an achiral molecule as it lacks any stereocenters. Therefore, stereoselective synthesis strategies are not applicable to the construction of the this compound molecule itself.

However, many related natural products are dihydrophenanthrenes or dihydrophenanthropyran derivatives, which can be chiral. For the synthesis of these analogues, stereoselectivity would be a critical consideration. For example, the stereoselective synthesis of functionalized dihydrophenanthrenes has been explored using methods like samarium(II) iodide mediated reductive cyclizations of biphenyl ene-aldehydes, which can control the relative stereochemistry of newly formed stereocenters. researchgate.net Should the synthesis of hydrogenated this compound analogues be a goal, such stereoselective methods would become highly relevant.

Semi-Synthetic Modification of Naturally Occurring this compound

Semi-synthesis involves using the natural product, isolated from its biological source, as a starting material for chemical modifications. stikesbcm.ac.id This approach is often more efficient than total synthesis for producing derivatives for pharmacological testing, as the complex core scaffold is already assembled by nature.

The structure of this compound features several functional groups—a phenolic hydroxyl and two methoxy groups—that are prime targets for modification to enhance bioactivity or modulate physicochemical properties like solubility and metabolic stability. Structure-activity relationship (SAR) studies on other phenolic compounds suggest that these groups are often crucial for biological effects. researchgate.netacademicjournals.org

Potential modifications could include:

Alkylation/Acylation of the Phenolic Hydroxyl: Converting the C7-OH group to an ether or an ester could improve membrane permeability and oral bioavailability. This also serves to probe the importance of the hydrogen-bond donating ability of the phenol (B47542) for biological activity.

Demethylation of Methoxy Groups: The methoxy groups at C2 and C6 could be converted to hydroxyl groups using reagents like boron tribromide (BBr₃). The resulting polyphenolic analogue could exhibit enhanced antioxidant activity or different receptor binding affinities.

Introduction of Amino Groups: The aromatic rings could be nitrated and subsequently reduced to introduce amino groups. These could then be further functionalized, for example, by acylation or alkylation, to introduce new pharmacophoric elements.

Derivative Type Modification Potential Purpose
Ether/Ester Analogues Alkylation or acylation of the C7-OH groupImprove lipophilicity, enhance cell permeability, act as a prodrug.
Poly-hydroxy Analogue Demethylation of one or both OMe groupsIncrease antioxidant potential, alter binding interactions.
Amino-Agrostophyllin Nitration followed by reduction of an aromatic C-HIntroduce a basic center for salt formation (improving solubility), provide a handle for further derivatization.
Halogenated Analogues Electrophilic halogenation (e.g., bromination)Modulate electronic properties, potentially enhance binding affinity through halogen bonding.

Scaffold diversification involves making more profound structural changes to the core phenanthropyran skeleton to explore the SAR more broadly and potentially discover new biological activities. unm.edu This strategy helps to define the essential structural components required for activity.

Key diversification strategies for the this compound scaffold could include:

Ring Size Modification: The six-membered pyran ring could be contracted to a five-membered furan (B31954) ring (a phenanthrofuran) or expanded to a seven-membered oxepine ring. This would alter the geometry and conformational flexibility of the molecule.

Heteroatom Substitution: The oxygen atom of the pyran ring could be replaced with other heteroatoms, such as sulfur (to give a thiopyran) or nitrogen (to give a dihydropyridine (B1217469) derivative), to investigate the role of the oxygen's lone pairs and hydrogen-bond accepting ability.

Core Skeleton Isomerization: The phenanthrene core could be modified to other polycyclic aromatic systems, such as anthracene (B1667546) or fluorene. Fluorene-containing compounds, for instance, are known to possess a range of biological activities. researchgate.net

These modifications would generate a library of diverse analogues, providing valuable insights into the structural requirements for the biological activity of this class of compounds.

Synthesis of this compound Derivatives and Analogues

The synthesis of phenanthrene-based natural products, including this compound and its analogues, is a significant area of research in organic chemistry. These efforts are driven by the diverse biological activities exhibited by this class of compounds, such as anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.org The core structure, a polycyclic aromatic hydrocarbon, presents unique challenges and opportunities for synthetic chemists. nih.gov Modern synthetic strategies often focus on efficiency, atom economy, and the ability to generate structural diversity for biological screening. benthamdirect.com

Design Principles for Novel Phenanthrene Derivatives

The design of novel phenanthrene derivatives inspired by this compound is guided by several key principles aimed at discovering compounds with enhanced or novel biological activities. These strategies often blend insights from natural product chemistry with modern medicinal chemistry concepts.

A primary approach is natural product-inspired synthesis , where the core scaffold of a known bioactive molecule like this compound serves as a template. rsc.org The design process involves modifying the substitution patterns on the phenanthrene or phenanthropyran core. For instance, the number and position of hydroxyl and methoxy groups can be altered, as these functional groups are crucial for the biological activity of many natural phenanthrenes, influencing factors like antioxidant potential and receptor binding. nih.gov

Another design strategy is the creation of "pseudo-natural products" , which involves combining fragments from different natural product classes to create entirely new scaffolds. whiterose.ac.uk This approach seeks to explore novel areas of chemical space that are biologically relevant but not accessed by nature. whiterose.ac.uk For a molecule like this compound, this could involve replacing the pyran ring with other heterocyclic systems or attaching different side chains to the phenanthrene core.

Structure-Activity Relationship (SAR) studies form a foundational design principle. By synthesizing a library of analogues and evaluating their biological effects, researchers can identify the specific structural features responsible for activity. wiley-vch.de For example, mimics of natural dihydrophenanthrenes have been synthesized to evaluate how different functional groups on the aromatic skeleton influence toxicity and biological effects. nih.gov

Computational methods, or computer-aided molecular design (CAMD) , are increasingly employed. These techniques use molecular modeling to predict how a designed molecule will interact with a biological target, such as an enzyme or receptor. wiley-vch.de This de novo design approach can prioritize which analogues are most promising for synthesis, saving time and resources. wiley-vch.de The design process considers factors like shape complementarity and the physicochemical properties required for a compound to be effective (e.g., absorption, distribution, metabolism, excretion, and toxicity - ADMET). wiley-vch.de

Evaluation of Synthetic Route Efficiency and Yield

One of the most classical and widely used methods for synthesizing phenanthrenes is the photocyclization of stilbene precursors . This method is well-suited for laboratory-scale synthesis and can produce a variety of substituted phenanthrenes. academie-sciences.fr Yields for this photochemical approach can vary significantly depending on the substituents.

Modern transition-metal-catalyzed reactions have become powerful tools for synthesizing phenanthrene derivatives with high efficiency and step economy. benthamdirect.com For example, a palladium-catalyzed domino reaction involving aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene has been reported to produce phenanthrene derivatives in excellent yields, often exceeding 90%. nih.gov This one-pot method is notable for its broad substrate scope and shorter reaction times compared to previous methods. nih.gov

The table below summarizes the reported yields for various synthetic methods used to produce phenanthrene derivatives, providing a comparative look at their efficiency.

Synthetic MethodKey ReagentsProduct TypeReported Yield (%)Reference
Photocyclodehydrogenation1,2-Diarylethylenes, Iodine, Propylene OxideCyanophenanthrenes62-84% academie-sciences.fr
Palladium-Catalyzed Domino ReactionAryl Iodides, o-Bromobenzoyl Chlorides, Pd(OAc)2Substituted Phenanthrenesup to 98% nih.gov
Iron(III) Chloride-Mediated Oxidative CouplingSubstituted Stilbenes, FeCl3Phenanthrene-9-carboxylic acidsExcellent researchgate.net
Diels-Alder / ElectrocyclizationCyclopentadienones, Benzo[b]thiophene-S,S-dioxidesAryl-fused PhenanthrenesGood to Moderate rsc.org
Suzuki-Miyaura Coupling followed by Halogenation and ReductionPhenanthrenequinone, Na2S2O4, Boronic AcidsTetraphenylethene-Phenanthrenes52-55% (final step) mdpi.com

Note: Yields are as reported in the cited literature and may vary based on specific substrates and reaction conditions.

Ultimately, the choice of a synthetic route depends on the specific target molecule and the goals of the synthesis, whether it be for large-scale production, the creation of a diverse library for screening, or the efficient total synthesis of a complex natural product. rsc.orgresearchgate.net

Biological Activities and Mechanistic Studies of Agrostophyllin

Alpha-Glucosidase Enzyme Inhibition

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing post-meal high blood sugar. gpnotebook.comstikesbcm.ac.id The potential of Agrostophyllin to act as an inhibitor of this enzyme has been evaluated.

Detailed in vitro enzyme kinetic studies specifically determining the kinetic parameters (such as Kм and Vmax) for this compound's interaction with alpha-glucosidase are not extensively detailed in the available scientific literature. Research has often focused on more potent compounds isolated alongside this compound. nih.gov

This compound has been evaluated for its α-glucosidase inhibitory activity in studies alongside other newly isolated compounds and known inhibitors like Acarbose. nih.govwebmd.com In a study investigating phytochemicals from the orchid Gastrochilus bellinus, this compound was one of fifteen compounds isolated and tested. nih.gov While several of the novel phenanthrene (B1679779) derivatives, such as Gastrobellinol C, exhibited potent inhibition with IC50 values stronger than the standard drug Acarbose, the results implied that this compound's activity was less significant. nih.gov

The IC50 values for the most active compounds from this study are presented below for a comparative context.

CompoundTypeIC50 (μM) against α-Glucosidase
Gastrobellinol APhenanthrene Derivative>500
Gastrobellinol BPhenanthrene Derivative160.12
Gastrobellinol CPhenanthrene Derivative45.92
This compoundPhenanthrene DerivativeData not specified, implied weaker than Acarbose
AcarboseStandard Inhibitor480.53
Data sourced from a study on compounds from Gastrochilus bellinus. nih.gov

The specific mechanism of inhibition for this compound, whether competitive, non-competitive, or uncompetitive, has not been elucidated in available research. phcogj.comnumberanalytics.comamericanpeptidesociety.org Kinetic studies are typically performed on the most potent inhibitors identified in a screening. nih.gov For instance, in the Gastrochilus bellinus study, a kinetic analysis was conducted on Gastrobellinol C, which was identified as a competitive inhibitor of the α-glucosidase enzyme. nih.govresearchgate.net However, similar detailed mechanistic studies for this compound have not been reported.

Anti-Inflammatory Effects and Related Cellular Pathways

Phenanthrenes and other phytochemicals isolated from orchids are often investigated for a range of pharmacological activities, including anti-inflammatory effects. academicjournals.orgnih.gov However, specific data for this compound is limited.

While some orchid-derived compounds have demonstrated potent inhibitory effects on inflammatory mediators like Interleukin-6 (IL-6), specific studies detailing the direct effect of this compound on IL-6 secretion or the expression of other inflammatory cytokines have not been identified in the reviewed scientific literature. academicjournals.org Research on a similarly named but distinct compound, Agrostophillinol, has shown significant inhibition of IL-6 secretion, but these findings cannot be attributed to this compound. researchgate.net

The cellular basis of anti-inflammatory activity often involves modulating the responses of immune cells such as macrophages and T-cells. nih.gov While various plant extracts and other orchid-derived compounds have been shown to affect immune cell functions like phagocytosis or the production of inflammatory mediators in non-human models, specific research on the impact of purified this compound on these cellular responses is not present in the available literature. chfcau.org.inresearchgate.net Therefore, the precise influence of this compound on immune cell behavior remains an area for future investigation.

Antioxidant Activity

Extracts of Agrostophyllum callosum, the plant from which this compound is derived, have been noted for their antioxidant properties. botanyjournals.comresearchgate.net These properties are attributed to the rich phytochemical profile of the orchid, which includes a variety of phenolic compounds that can protect cells from oxidative stress. botanyjournals.comresearchgate.net

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Currently, there is no publicly available research data detailing the direct free radical scavenging activity of the isolated compound this compound using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. Studies have primarily focused on the antioxidant capacity of the entire plant extract.

Cellular Antioxidant Protection in In Vitro Models

There is no available scientific information regarding the ability of this compound to provide antioxidant protection within cellular models. Research on the cellular antioxidant activity (CAA) of this specific compound has not been reported in the accessible literature.

Anti-Adipogenesis Studies

The potential role of this compound in the inhibition of adipogenesis (the formation of fat cells) has not been investigated in published research.

Effects on Lipid Accumulation in Adipocyte Cell Lines (e.g., 3T3-L1)

There are no scientific studies available that examine the effects of this compound on lipid accumulation in adipocyte cell lines such as the murine 3T3-L1 cell line.

Influence on Adipocyte Differentiation Processes

There is no research data available on the influence of this compound on the complex processes of adipocyte differentiation.

Cytotoxic Activity in Non-Human Cancer Cell Lines

While extracts from various orchids have been investigated for their cytotoxic effects against different cancer cell lines, there is currently no specific research available that documents the cytotoxic activity of the isolated compound this compound against any non-human cancer cell lines.

Inhibition of Proliferation in Various Cancer Cell Models (e.g., EoL-1, HL60, MCF-7, NCI-H460, SF-268, HCT-8, Bel7402, BGC-823, A549, A2780, K562, HL-60)

This compound has been noted for its cytotoxic and potential antitumor properties. botanyjournals.com However, detailed studies quantifying its inhibitory effects (such as IC₅₀ values) across a wide range of specific cancer cell lines are not extensively documented in available research.

Investigations into other, structurally related phenanthrene derivatives isolated from orchids have demonstrated significant cytotoxic activity against several human cancer cell lines. These findings suggest a broader potential for this class of compounds in cancer research. For instance, the phenanthrene derivative Cirrhopetalanthrin has shown cytotoxicity against a panel of cell lines, and another derivative from Bulbophyllum odoratissimum was effective against various human leukemia, hepatoma, lung, and stomach cancer cells. chfcau.org.in While these results are not directly attributable to this compound, they highlight the established anticancer potential of its chemical class.

Table 1: Cytotoxic Activity of Phenanthrene Derivatives from Orchids Against Various Cancer Cell Lines (Note: The data below pertains to related phenanthrene compounds, not this compound specifically, but illustrates the activity of this compound class against relevant cell lines).

Compound Class/SourceTarget Cancer Cell LineObserved EffectReference
CirrhopetalanthrinHuman colon cancer (HCT-8)Cytotoxicity chfcau.org.in
CirrhopetalanthrinHuman hepatoma (Bel7402)Cytotoxicity chfcau.org.in
CirrhopetalanthrinHuman stomach cancer (BGC-823)Cytotoxicity chfcau.org.in
CirrhopetalanthrinHuman lung adenocarcinoma (A549)Cytotoxicity chfcau.org.in
CirrhopetalanthrinHuman breast cancer (MCF-7)Cytotoxicity chfcau.org.in
CirrhopetalanthrinHuman ovarian cancer (A2780)Cytotoxicity chfcau.org.in
Phenanthrene derivativeHuman leukemia (K562, HL-60)Cytotoxicity chfcau.org.in
Phenanthrene derivativeHuman hepatoma (BEL-7402)Cytotoxicity chfcau.org.in
Phenanthrene derivativeHuman lung adenocarcinoma (A549)Cytotoxicity chfcau.org.in
Phenanthrene derivativeHuman stomach cancer (SGC-7901)Cytotoxicity chfcau.org.in

Induction of Apoptosis and Other Cell Death Mechanisms

The precise mechanisms through which this compound exerts its cytotoxic effects, such as the induction of apoptosis, are not yet fully elucidated. However, apoptosis, or programmed cell death, is a common mechanism of action for many natural anticancer compounds derived from orchids. For example, the phenanthrene Erianin has been found to induce apoptosis in HL-60 cells, which involves the altered expression of bcl-2 and bax genes. chfcau.org.in Similarly, a methanolic extract from the orchid Anoectochilus formosanus was observed to induce apoptosis in MCF-7 human breast cancer cells. chfcau.org.inacademicjournals.org These examples from related compounds and extracts suggest that a potential avenue for this compound's anticancer activity could be through the activation of apoptotic pathways.

Identification of Specific Cellular Targets (e.g., Tubulin, Bcr-Abl Signaling)

Specific molecular targets for this compound have not been definitively identified in the reviewed literature. However, studies of other orchid-derived natural products have successfully identified key cellular targets, providing a model for future research on this compound.

A notable example is the compound Denbinobin, which has been shown to exert its anticancer effects in human K562 leukemia cells by targeting two critical cellular components:

Tubulin: Denbinobin was found to increase the polymerization of tubulin, disrupting the cellular microtubule dynamics that are essential for cell division and structure. chfcau.org.inresearchgate.net

Bcr-Abl Signaling: The compound also mediated the degradation of Bcr-Abl signaling, a fusion protein responsible for the uncontrolled proliferation of chronic myeloid leukemia cells like K562. chfcau.org.inresearchgate.net

While this mechanism is specific to Denbinobin, it demonstrates that orchid-derived compounds can interact with well-known cancer targets like tubulin and key signaling proteins. chfcau.org.inacademicjournals.org

Other Investigated Biological Activities (e.g., Antimicrobial, Liver-Protective, Immunomodulatory, Anti-platelet Aggregation)

Beyond its potential anticancer effects, this compound and its source plants are associated with other biological activities. botanyjournals.com

In Vitro Assessment against Pathogenic Microorganisms

Several sources indicate that compounds from the Orchidaceae family, including this compound, possess antimicrobial properties. botanyjournals.comresearchgate.net Phenanthrenes, the chemical class to which this compound belongs, are noted for having antimicrobial and antifungal activities. nih.gov Endophytic fungi isolated from orchids have also been shown to produce compounds effective against pathogenic bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.govchfcau.org.in This suggests that this compound may contribute to the antimicrobial profile of the orchids from which it is derived.

Mechanistic Exploration in Relevant Preclinical Models

Preclinical studies and traditional use suggest a wider range of activities for orchid-derived compounds, including liver-protective, immunomodulatory, and anti-platelet aggregation effects.

Liver-Protective Activity: The traditional use of Agrostophyllum brevipes, a source of this compound, in the treatment of jaundice suggests a potential role in liver health. researchgate.net This is supported by studies on other orchids, such as Anoectochilus formosanus, which have demonstrated liver-protective effects in preclinical models. researchgate.netresearchgate.net

Immunomodulatory Activity: Extracts from various orchids have been shown to possess immunomodulatory properties, such as stimulating the proliferation of immune cells. academicjournals.orgresearchgate.net For instance, the water extract of Anoectochilus formosanus may exert its antitumor effect by activating murine immune responses. academicjournals.org

Anti-platelet Aggregation: While not reported specifically for this compound, anti-platelet aggregation activity has been identified in other orchid-derived compounds. academicjournals.org For example, the methanol (B129727) extract of Dendrobium loddigesii was found to inhibit the aggregation of rabbit platelets, with compounds like Moscatilin identified as active constituents. chfcau.org.inacademicjournals.org

Table 2: Other Investigated Biological Activities of Orchid-Derived Compounds

Biological ActivityCompound/Extract SourceModel/SystemFindingReference
AntimicrobialThis compound / Agrostophyllum spp.General citationReported antimicrobial and antifungal properties. nih.govbotanyjournals.com
Liver-ProtectiveAgrostophyllum brevipesTraditional UseUsed for jaundice treatment. researchgate.net
Liver-ProtectiveAnoectochilus formosanusAnimal ModelsDemonstrated hepatoprotective effects. researchgate.net
ImmunomodulatoryAnoectochilus formosanusIn vivo (mice)Stimulated proliferation of lymphoid tissues. academicjournals.org
Anti-platelet AggregationMoscatilin / Dendrobium loddigesiiIn vitro (rabbit platelets)Marked inhibition of platelet aggregation. chfcau.org.inacademicjournals.org

Advanced Analytical and Spectroscopic Characterization of Agrostophyllin

Chromatographic Fingerprinting for Quality Control and Authentication

Chromatographic fingerprinting is a powerful quality control tool for herbal medicine and natural products. scielo.brfrontiersin.org It provides a characteristic chemical profile of a sample, which can be used to verify authenticity, identify adulteration, and ensure batch-to-batch consistency.

HPLC-UV/Vis and HPLC-MS Fingerprinting

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) or Mass Spectrometry (MS) detection is a cornerstone of chemical fingerprinting. scielo.brresearchgate.net An HPLC-UV/Vis fingerprint of an extract containing Agrostophyllin would present a unique pattern of peaks, each corresponding to a specific chemical constituent. The retention time and UV spectrum of the this compound peak would serve as key markers for its identification.

While specific HPLC fingerprinting studies for the quality control of this compound are not prominent in the literature, the methodology has been widely applied to other plant extracts for authentication purposes. scielo.brmdpi.comnih.gov For instance, the development of an HPLC-UV method for Spanish paprika classification demonstrates how characteristic fingerprints, when combined with statistical analysis like linear discriminant analysis (LDA), can effectively differentiate between varieties. mdpi.com A similar approach could be developed for this compound-containing orchid extracts to distinguish them from related species or those lacking the compound.

HPLC-MS adds another dimension of specificity by providing the mass-to-charge ratio (m/z) of the eluting compounds, which is a highly specific identifier. nih.govsaspublishers.com For this compound (C₁₇H₁₄O₄, Molecular Weight: 282.295 g/mol ), the MS detector would confirm the presence of the compound by identifying its corresponding molecular ion peak. bruker.com Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have been successfully used for the quality control of other complex herbal medicines, such as Dendrobium species, by simultaneously quantifying multiple bioactive components. nih.gov This highlights the potential for developing a robust HPLC-MS fingerprinting method for the quality control and authentication of raw materials and extracts containing this compound.

HPTLC Densitometry for Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a versatile, cost-effective, and rapid chromatographic technique that allows for the parallel analysis of multiple samples. researchgate.netcabr.ie When coupled with a densitometer, HPTLC can be used for the quantitative analysis of specific compounds in a complex mixture.

For this compound, an HPTLC method would involve spotting the extract onto an HPTLC plate, developing the plate with a suitable mobile phase to separate the components, and then scanning the plate with a densitometer at a specific wavelength where this compound absorbs light. The area of the resulting peak would be proportional to the amount of this compound present. This technique is widely used for the quality control of herbal drugs due to its simplicity and high throughput. uni-giessen.decamag.comijsr.net The validation of such a method would involve assessing its precision, accuracy, and robustness to ensure reliable quantification. Although a specific HPTLC densitometry method for this compound is not described in the reviewed literature, its application for the quantification of polyphenols in other plant extracts suggests its feasibility. ijsr.net

Advanced NMR Techniques for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. While standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were sufficient for the initial structural determination of this compound, advanced NMR techniques can provide deeper insights and overcome challenges posed by low sample concentration or complex mixtures.

Cryoprobe NMR for Enhanced Sensitivity

Cryoprobe NMR technology dramatically increases the sensitivity of NMR experiments by cooling the detection coils and preamplifiers to cryogenic temperatures, which significantly reduces thermal noise. hyphadiscovery.combruker.com This results in a much higher signal-to-noise ratio (up to a factor of five) compared to conventional room-temperature probes. bruker.com

For a rare natural product like this compound, which may be isolated in very small quantities (10-30 μg), a cryoprobe is invaluable. hyphadiscovery.com It enables the acquisition of a full suite of 2D NMR spectra (COSY, HSQC, HMBC, NOESY) on minute amounts of material, which might be insufficient for a standard probe. This enhanced sensitivity is crucial for confirming the detailed structural assignment, determining relative stereochemistry through NOESY correlations, and identifying minor impurities that might otherwise go undetected. Recent studies on complex biological systems, such as the characterization of vitronectin bound to hydroxyapatite, demonstrate the power of cryoprobes in obtaining structural data from challenging, low-concentration samples. nih.gov

Solid-State NMR for Complex Mixtures or Solid Forms

Solid-State NMR (ssNMR) is a specialized technique for the analysis of solid samples, including amorphous materials, crystalline compounds, and complex, insoluble mixtures like plant tissues. bruker.comintertek.com It provides structural and dynamic information without the need to dissolve the sample, which is particularly useful for analyzing compounds in their native environment or when suitable solvents are unavailable.

For this compound, ssNMR could be used to analyze the compound directly within the orchid plant matrix, potentially providing insights into its storage and interaction with other cellular components. capes.gov.br Furthermore, ssNMR is an excellent tool for studying polymorphism—the ability of a compound to exist in different crystalline forms—which can affect its physical properties. The ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiment is a standard ssNMR technique that provides high-resolution spectra of solid samples. While ¹³C ssNMR spectra have been assigned for common pharmaceutical excipients to aid in the analysis of solid drug formulations, a similar approach could characterize the solid form of pure this compound. nih.govboku.ac.at

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, are powerful tools for the analysis of complex mixtures like natural product extracts. nih.govsaspublishers.comrjpn.org They allow for the separation, identification, and structural characterization of individual components in a single run.

Techniques such as HPLC-SPE-NMR (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance) represent the pinnacle of hyphenation for natural product analysis. This method allows for the chromatographic separation of components, their trapping on an SPE cartridge, and subsequent transfer to an NMR spectrometer for full structural elucidation. This is particularly powerful for identifying unknown compounds in a complex extract without the need for traditional, time-consuming isolation.

For an extract from an Agrostophyllum species, an LC-MS analysis would first provide a chemical profile, indicating the masses of the various constituents, including this compound and its derivatives. mdpi.commdpi.com Based on this information, an LC-SPE-NMR experiment could then be targeted to specific peaks of interest to acquire detailed NMR data for unequivocal structure confirmation or the identification of new, related compounds. This approach minimizes sample handling and provides a wealth of structural information directly from the crude extract. researchgate.netnih.gov

Data Tables

Table 1: Spectroscopic Data for this compound

Technique Data
Molecular Formula C₁₇H₁₄O₄ bruker.com
Molecular Weight 282.295 bruker.com
UV λmax (EtOH) 231, 285, 308 nm nih.gov
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 9.83 (s), 7.59 (s), 7.45 (s), 7.39 (br. s), 7.26 (br. s), 6.21 (s), 4.01 (s), 3.97 (s) nih.gov
Mass Spectrometry [M]⁺ at m/z 340 (for acetyl derivative C₁₉H₁₆O₆) nih.gov

Interactive Table 1: Spectroscopic Data for this compound

TechniqueData
Molecular FormulaC₁₇H₁₄O₄ bruker.com
Molecular Weight282.295 bruker.com
UV λmax (EtOH)231, 285, 308 nm nih.gov
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 9.83 (s), 7.59 (s), 7.45 (s), 7.39 (br. s), 7.26 (br. s), 6.21 (s), 4.01 (s), 3.97 (s) nih.gov
Mass Spectrometry[M]⁺ at m/z 340 (for acetyl derivative C₁₉H₁₆O₆) nih.gov

Table 2: Chemical Compounds Isolated from Agrostophyllum Species

Compound Name Compound Class
This compoundPhenanthropyran researchgate.nethyphadiscovery.comnih.gov
AgrostophyllonePhenanthropyran-5-one researchgate.netnih.gov
AgrostophylloxinPhenanthropyran-5-one researchgate.netnih.gov
AgrostophyllinolTriterpenoid (B12794562) researchgate.net
AgrostophyllinoneTriterpenoid researchgate.net
AgrostophyllanthrolPhenanthropyran derivative nih.gov
IsoagrostophyllanthrolPhenanthropyran derivative nih.gov
AgrostoninDimeric Phenanthrene (B1679779) nih.gov
AgrostonidinDimeric Phenanthrene nih.gov
AgrostophyllidinDihydrophenanthropyran nih.gov
AgrostophylloxidinPhenanthropyran nih.gov
CallosinStilbenoid hyphadiscovery.com
CallosininStilbenoid hyphadiscovery.com
CallosuminTetramethoxy-dihydrophenanthrene frontiersin.org
CallosumininTetramethoxyphenanthrene frontiersin.org
CallosumidinDihydrophenanthropyran frontiersin.org
FlaccidininPhenanthropyran-5-one hyphadiscovery.comnih.gov
Imbricatin (B15129110)Dihydrophenanthropyran hyphadiscovery.comnih.gov
IsoflaccidininPhenanthropyran-5-one nih.gov
MoscatalinBibenzyl derivative researchgate.netnih.gov
Orchinol (B1677456)Phenanthrene hyphadiscovery.com
6-MethoxycoeloninPhenanthrene hyphadiscovery.com
OxoflaccidinNot specified hyphadiscovery.com
Iso-oxoflaccidinNot specified hyphadiscovery.com
4-Hydroxy-3,5-dimethoxybenzoic acidBenzoic acid derivative hyphadiscovery.com

LC-MS/MS for Metabolite Profiling and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of secondary metabolites in plants, including those from the Orchidaceae family. mdpi.comnih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry, making it ideal for identifying and quantifying compounds like this compound in complex extracts. nih.gov While specific LC-MS/MS studies focusing solely on this compound are not extensively documented in the public domain, the methodology applied to other orchids provides a clear framework for its analysis.

In a typical workflow, an extract from an Agrostophyllum species would be subjected to separation on a reverse-phase C18 column. nih.gov A gradient elution system, often employing water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, would be used to separate the various phytochemicals. nih.gov

The eluent is then introduced into the mass spectrometer, where electrospray ionization (ESI) would be a suitable soft ionization technique for a molecule like this compound, preserving the molecular ion. mdpi.com High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. moldiscovery.com

Subsequent fragmentation of the parent ion in the collision cell of the tandem mass spectrometer (MS/MS) would yield a characteristic fragmentation pattern. researchgate.net This pattern, which is essentially a fingerprint of the molecule, can be used for structural elucidation and confirmation. For this compound, key fragmentations would likely involve the loss of methoxy (B1213986) groups and cleavages within the pyran ring. By comparing these fragmentation patterns with those of known phenanthrene standards or with in-silico fragmentation databases, the identity of this compound and its isomers or related metabolites can be confidently established.

A metabolomics study on the jewel orchid Macodes limii utilized LC-MS/MS to identify a range of phenolic derivatives, lipids, and other compounds, demonstrating the utility of this approach in mapping the metabolic landscape of an orchid. nih.gov A similar untargeted or targeted metabolomics approach could be applied to Agrostophyllum to not only identify this compound but also to profile other related phenanthrenes and potential biosynthetic precursors or degradation products.

Table 1: Representative LC-MS/MS Parameters for the Analysis of Phenanthrenes in Orchids

ParameterValue
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Range (MS1) m/z 100-1500
Collision Energy Ramped (e.g., 20-60 eV) for MS/MS

This table presents typical parameters and does not represent a specific analysis of this compound.

GC-MS for Volatile Component Analysis (If Applicable)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. chromatographytoday.commdpi.com While phenanthrenes like this compound are generally not considered volatile due to their higher molecular weight and polarity, GC-MS could be applicable for analyzing potential volatile precursors or associated compounds in Agrostophyllum species. It is plausible that smaller, more volatile molecules involved in the biosynthetic pathway of phenanthrenes, or other volatile compounds produced by the orchid, could be identified using this technique.

For instance, studies on other orchids like Cymbidium have used GC-MS to identify a wide range of volatile components, including terpenes, alcohols, and phenols from their flowers. scirp.orgmdpi.com The analysis of volatile compounds from Agrostophyllum could provide chemotaxonomic markers or insights into the plant's defense mechanisms and pollinator attraction strategies.

A typical GC-MS analysis would involve the extraction of volatile compounds from the plant material, often using headspace solid-phase microextraction (HS-SPME), followed by separation on a capillary column (e.g., DB-5ms) and detection by mass spectrometry. mdpi.com The identification of compounds is achieved by comparing their mass spectra and retention indices with those in spectral libraries such as NIST.

While there is no direct evidence in the reviewed literature of this compound itself being analyzed by GC-MS, the technique remains relevant for a comprehensive chemical profiling of the Agrostophyllum genus.

Table 2: Representative GC-MS Parameters for Analysis of Volatile Compounds in Orchids

ParameterValue
Extraction Method Headspace Solid-Phase Microextraction (HS-SPME)
Fiber Coating Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Chromatography System Gas Chromatograph coupled to a Mass Spectrometer
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Oven Temperature Program e.g., 40 °C for 2 min, ramp to 250 °C at 5 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-500

This table presents typical parameters for volatile analysis and is not specific to this compound.

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. mdpi.com By feeding a plant or cell culture with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N), researchers can track the incorporation of the labeled atoms into the final product, in this case, this compound. mdpi.com This provides definitive evidence for the biosynthetic route.

The biosynthesis of phenanthrenes in orchids is thought to proceed through the phenylpropanoid and stilbenoid pathways. It is proposed that bibenzyl compounds are key intermediates. researchgate.net Isotopic labeling studies have been instrumental in elucidating related pathways, such as lignin (B12514952) biosynthesis, where the incorporation of labeled L-phenylalanine and L-tyrosine has been demonstrated. royalsocietypublishing.org

To elucidate the biosynthesis of this compound, a proposed study would involve feeding an Agrostophyllum plant or a cell culture with isotopically labeled precursors. Potential precursors to be tested would include L-phenylalanine, cinnamic acid, and p-coumaric acid, all labeled with ¹³C. After a period of incubation, the this compound would be extracted, purified, and analyzed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass spectrometry would reveal an increase in the molecular weight of this compound corresponding to the number of incorporated labeled atoms. NMR spectroscopy, particularly ¹³C-NMR, would pinpoint the exact positions of the ¹³C atoms in the this compound molecule. This detailed information would allow for the precise mapping of how the precursor molecules are assembled to form the final phenanthrene structure.

While no specific isotopic labeling studies for the biosynthesis of this compound have been found in the reviewed literature, the principles and methodologies are well-established in the study of plant secondary metabolism. royalsocietypublishing.orgresearchgate.net

Table 3: Hypothetical Isotopic Labeling Experiment for this compound Biosynthesis

PrecursorIsotope LabelAnalytical TechniqueExpected Outcome
L-PhenylalanineUniformly ¹³C-labeledLC-MS, ¹³C-NMRDetermination of the incorporation of the entire carbon skeleton of phenylalanine into the this compound structure.
[1-¹³C]-Cinnamic acid¹³C at the carboxyl carbonLC-MS, ¹³C-NMRTracing the fate of the carboxyl carbon of cinnamic acid during the formation of the phenanthrene backbone.
[ring-¹³C₆]-p-Coumaric acid¹³C labeling on the aromatic ringLC-MS, ¹³C-NMRConfirming the origin of the aromatic rings in the this compound molecule.

This table is a hypothetical representation of potential experiments.

Future Research Directions and Potential Applications

Elucidation of Complete Biosynthetic Pathway Enzymes and Genes

A significant area for future research is the complete elucidation of the biosynthetic pathway of agrostophyllin. While the general class of compounds, phenanthrenes, is known to be derived from the phenylpropanoid pathway, the specific enzymes and genes responsible for the intricate cyclization and modification steps leading to this compound are yet to be identified. nih.govfrontiersin.org

Key research questions to address include:

What are the specific P450 enzymes and other transferases involved in the hydroxylation, methoxylation, and formation of the pyran ring?

What are the transcription factors that regulate the expression of these biosynthetic genes? nih.gov

How does the plant control the stereochemistry of the final molecule?

Answering these questions will not only provide fundamental knowledge about plant secondary metabolism but also furnish the genetic tools necessary for the heterologous production of this compound. Modern transcriptomic and genomic analyses of Agrostophyllum species, coupled with functional characterization of candidate genes, will be instrumental in unraveling this complex pathway. frontiersin.orgresearchgate.net

Development of Sustainable Production Methods for this compound

The natural abundance of this compound in orchids is often low, and over-harvesting of these plants, many of which are rare or endangered, is not a sustainable option. niscpr.res.in Therefore, developing alternative and sustainable production methods is a critical research priority.

Plant Cell Culture and Bioreactor Technologies

One promising approach is the use of plant cell and tissue culture techniques. ebsco.complantcelltechnology.com Establishing callus or suspension cultures of Agrostophyllum species could provide a controlled and continuous source of this compound. researchgate.netresearchgate.net Future research in this area should focus on:

Optimizing culture conditions (media composition, plant growth regulators, light, and temperature) to maximize this compound yield. ebsco.com

Employing elicitors, which are compounds that can stimulate the production of secondary metabolites in plant cells, to enhance biosynthesis. ipb.ac.id

Scaling up production from laboratory flasks to large-scale bioreactors for commercially viable output. researchgate.net

Heterologous Expression in Microbial or Plant Systems

A more advanced and potentially more efficient method for sustainable production is through heterologous expression. This involves transferring the identified biosynthetic genes for this compound into a fast-growing and easily cultivable host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). researchgate.net Alternatively, these genes could be expressed in a well-characterized model plant species.

The successful implementation of this strategy hinges on the complete identification of the biosynthetic pathway genes as mentioned in section 9.1. Once achieved, metabolic engineering techniques can be used to optimize the host's metabolism to channel precursors towards this compound production, thereby creating a microbial or plant-based "factory" for this valuable compound.

Advanced Mechanistic Studies of this compound's Biological Activities

While preliminary studies have hinted at the biological potential of this compound and related compounds, more in-depth mechanistic studies are required to fully understand how it exerts its effects at a molecular level. academicjournals.orgresearchgate.net

Identification of Novel Molecular Targets

A key area of future research is the identification of the specific molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to pinpoint the proteins or other biomolecules with which this compound interacts. jetir.org For instance, network pharmacology analysis of similar compounds has suggested potential enrichment in pathways like the cell cycle and PI3K-Akt signaling. researchgate.net Investigating whether this compound has similar targets could be a fruitful line of inquiry.

Investigation of Signal Transduction Pathways

Once molecular targets are identified, the subsequent step is to investigate the downstream signal transduction pathways that are modulated by this compound. This involves studying the cascade of molecular events, such as protein phosphorylation and changes in gene expression, that occur within the cell upon treatment with the compound. Understanding these pathways will provide a comprehensive picture of this compound's mechanism of action and could reveal novel therapeutic applications. For example, studies on related compounds from orchids have shown involvement of the nitric oxide/cGMP signaling pathway. academicjournals.org

Proteomic and Metabolomic Profiling of Treated Cells/Tissues

To understand the biological impact of this compound at a systemic level, future research must venture into the realms of proteomics and metabolomics. These "omics" technologies provide a comprehensive snapshot of the dynamic changes occurring within a cell or tissue upon exposure to a bioactive compound. nih.gov By identifying alterations in protein expression (proteomics) and metabolic pathway activity (metabolomics), researchers can formulate hypotheses about the compound's mechanism of action, identify potential biomarkers of response, and uncover off-target effects. nih.govfrontiersin.org

An integrated analysis of proteomics and metabolomics data from cells (e.g., cancer cell lines) or tissues treated with this compound would be particularly insightful. nih.govmdpi.com For instance, a study could involve treating a panel of cancer cell lines with this compound and performing liquid chromatography-mass spectrometry (LC-MS) based analyses to identify differentially expressed proteins and metabolites. frontiersin.orgnih.gov This could reveal, for example, that this compound treatment leads to the upregulation of apoptotic proteins and the downregulation of metabolites crucial for cell proliferation, providing concrete evidence for its potential as an anticancer agent.

Table 1: Illustrative Framework for Proteomic/Metabolomic Analysis of this compound-Treated Pancreatic Cancer Cells

Analytical ApproachObjectivePotential Key FindingsAssociated Pathways
Quantitative Proteomics (e.g., TMT-labeling)Identify and quantify thousands of proteins to see which are up- or down-regulated upon treatment. frontiersin.org- Increased levels of Caspase-3, BAX
  • Decreased levels of Bcl-2, Cyclin D1
  • - Apoptosis
  • Cell Cycle Regulation
  • Untargeted Metabolomics (e.g., LC-MS)Profile changes in small molecule metabolites to understand shifts in cellular processes. plos.org- Depletion of glutathione (B108866)
  • Accumulation of lactate
  • Altered levels of TCA cycle intermediates
  • - Oxidative Stress
  • Glycolysis
  • Energy Metabolism
  • Integrated Pathway AnalysisCombine proteomic and metabolomic data to identify key pathways impacted by this compound. nih.govmdpi.com- Disruption of mitochondrial function
  • Inhibition of key survival signaling pathways (e.g., Akt/mTOR)
  • - Integrated Cancer Pathways
  • Signal Transduction
  • Design and Synthesis of More Potent and Selective this compound Analogues

    While natural products provide excellent starting points, they often require chemical modification to enhance their therapeutic properties. The future development of this compound will likely depend on the design and synthesis of analogues with improved potency, selectivity, and drug-like characteristics.

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. researchgate.net For this compound, this would involve synthesizing a library of derivatives by altering its core phenanthropyran scaffold. Modifications could include changing the number and position of hydroxyl and methoxy (B1213986) groups, which are known to be important for the biological activity of related stilbenoids and phenanthrenes. academicjournals.org Each new analogue would be tested in biological assays (e.g., cytotoxicity assays against cancer cells) to build a comprehensive SAR profile. This knowledge is crucial for identifying the key chemical features—the pharmacophore—responsible for its activity and for guiding the design of more effective derivatives.

    Table 2: Hypothetical SAR Data for this compound Analogues

    CompoundStructural Modification (Relative to this compound)Hypothetical Biological Activity (IC₅₀ in µM)Inference
    This compoundParent Compound15.0Baseline activity
    Analogue 1Demethylation of a methoxy group5.2Free hydroxyl group enhances activity
    Analogue 2Addition of a bromine atom12.5Halogenation provides slight improvement
    Analogue 3Removal of a hydroxyl group45.8Hydroxyl group is critical for activity
    Analogue 4Saturation of the pyran ring> 100The pyran ring system is essential

    Modern drug discovery heavily relies on computational methods to accelerate the design process. nih.govresearchgate.net Once a biological target of this compound is identified (e.g., through proteomic studies), molecular docking can be employed. This technique uses computer algorithms to predict how a ligand (like this compound or its analogues) binds to the three-dimensional structure of a target protein. bohrium.comasianjpr.com By visualizing these interactions, chemists can understand the basis of molecular recognition and design new analogues with improved binding affinity and specificity. Virtual screening, a computational technique that involves docking large libraries of compounds, could also be used to identify novel scaffolds that mimic the binding mode of this compound. asianjpr.com

    Preclinical Development of this compound and its Derivatives

    Before any compound can be considered for human trials, it must undergo rigorous preclinical evaluation in non-human models. This phase is critical for establishing both efficacy and a preliminary understanding of the compound's behavior in a living system.

    Based on its chemical structure and the known activities of similar phenanthrenes, this compound may possess anticancer properties. researchgate.netacademicjournals.org Therefore, a crucial next step is to evaluate its efficacy in relevant animal models of disease. For cancer, this would typically involve using immunodeficient mice bearing human tumor xenografts. Researchers would administer this compound or its optimized analogues to these mice and monitor tumor growth over time compared to a control group. Successful outcomes in these in vivo models, such as significant tumor growth inhibition, are a prerequisite for further development. stikesbcm.ac.idresearchgate.net

    Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body is the focus of pharmacokinetics (PK). nih.govnih.gov Pharmacodynamics (PD) relates the drug's concentration to its therapeutic effect. nih.govnih.gov Preclinical PK/PD studies, typically conducted in rodent models, are essential for determining how to dose the drug effectively. These studies would involve administering this compound to animals and measuring its concentration in blood and tissues over time. This data helps to establish key parameters like bioavailability, half-life, and clearance, which are vital for designing dosing regimens for later-stage clinical trials. nih.govnih.gov

    Table 3: Outline of a Preclinical PK/PD Study for this compound

    Study ComponentDescriptionKey Parameters to be DeterminedImportance
    Pharmacokinetics (PK)Administer a single dose of this compound to rats (intravenous and oral routes) and collect blood samples at multiple time points. nih.gov- Bioavailability (F%)
  • Half-life (t½)
  • Maximum Concentration (Cmax)
  • Area Under the Curve (AUC)
  • Determines how the body processes the drug; essential for dose calculation and frequency.
    Pharmacodynamics (PD)In a tumor-bearing mouse model, correlate the measured drug concentration at the tumor site with the observed anti-tumor effect (e.g., reduction in tumor volume). nih.gov- PK/PD Index (e.g., AUC/MIC)
  • Target drug exposure for efficacy
  • Links drug exposure to its biological effect, ensuring therapeutic concentrations are achieved.
    Tissue DistributionAnalyze the concentration of this compound in various organs (e.g., liver, kidney, tumor) after administration.- Drug levels in target vs. non-target tissuesReveals if the drug reaches the intended site of action and identifies potential sites of accumulation or toxicity.

    Conservation Strategies for Agrostophyllum Species as Natural Sources of this compound

    The genus Agrostophyllum, the natural source of the phenanthropyran derivative this compound, faces significant threats to its survival. researchgate.netzenodo.orgknapsackfamily.com These epiphytic orchids, found across tropical Asia, are imperiled by habitat destruction and over-collection, leading to a decline in their wild populations. botanicohub.combotanicohub.combotany.onewikipedia.orgsmujo.id As the availability of this compound for future research and potential applications is directly linked to the health of these orchid populations, implementing robust conservation strategies is of paramount importance.

    The primary threats to Agrostophyllum species are deforestation and habitat loss due to agricultural expansion and settlement development. botanicohub.combotanicohub.comsmujo.id Many species within this genus are now considered rare, threatened, or endangered. botanicohub.comjbsd.inbsmpsbooks.com For instance, Agrostophyllum zeylanicum is listed as endangered, and Agrostophyllum bicuspidatum is critically endangered in many of its native habitats. botanicohub.comfloraofsrilanka.com The ecological status of several species in the Darjeeling Himalaya has been documented, with some being sparse and others threatened. jbsd.in

    Effective conservation of Agrostophyllum species requires a multi-pronged approach that includes both in-situ and ex-situ methods.

    In-situ Conservation:

    Habitat Protection and Restoration: The highest priority for preserving these orchids is the conservation of their natural forest habitats. botanicohub.combotany.one Protecting these ecosystems from further deforestation is crucial. botanicohub.combotanicohub.com Habitat restoration projects can also help to re-establish viable populations. botanicohub.com

    Ecological Understanding: Successful conservation is dependent on a thorough understanding of the specific ecological requirements of each Agrostophyllum species. botany.one This includes identifying their specific pollinators and the symbiotic mycorrhizal fungi necessary for seed germination and growth. botany.one Management of landscapes must support these pollinators and fungal partners. botany.one

    Ex-situ Conservation:

    Botanical Gardens and Nurseries: Ex-situ conservation, such as the cultivation of these orchids in botanical gardens, serves as a crucial backup for wild populations. smujo.idresearchgate.net This approach can safeguard the genetic diversity of the species.

    Cultivation Techniques: Research into the optimal cultivation conditions for Agrostophyllum species is necessary. botanicohub.comjbsd.in They are known to require high humidity, well-draining substrates like sphagnum moss or bark, and specific light conditions. botanicohub.combotanicohub.combotanicohub.com Successful propagation can be achieved through division or stem cuttings. botanicohub.com

    The following table summarizes the conservation status of several Agrostophyllum species, highlighting the urgent need for conservation action.

    SpeciesReported Status/Distribution NoteRegion(s)Source(s)
    Agrostophyllum bicuspidatumCritically endangered or extinct in many wild populationsSoutheast Asia botanicohub.com
    Agrostophyllum zeylanicumEndangered (EN), Protected speciesSri Lanka floraofsrilanka.com
    Agrostophyllum flavidumEndangeredArunachal Pradesh, India bsmpsbooks.com
    Agrostophyllum brevipesSparseDarjeeling Himalaya jbsd.in
    Agrostophyllum callosumThreatenedDarjeeling Himalaya jbsd.in
    Agrostophyllum myrianthumCommonDarjeeling Himalaya jbsd.in
    Agrostophyllum planicauleSparseDarjeeling Himalaya jbsd.in
    Agrostophyllum laxumRare and endangeredSoutheast Asia botanicohub.com

    By implementing these conservation strategies, the continued existence of Agrostophyllum species can be better secured, ensuring that these valuable natural sources of this compound remain available for future scientific exploration and potential therapeutic use.

    Q & A

    Q. What analytical techniques are recommended for identifying and characterizing Agrostophyllin in natural extracts?

    this compound can be identified using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry (MS) for precise molecular weight determination . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish it from structurally similar compounds like other bibenzyl derivatives. Ensure solvent purity and calibration with reference standards to avoid spectral contamination .

    Q. How can researchers optimize the extraction yield of this compound from plant sources?

    Methodological optimization involves testing solvent systems (e.g., ethanol, methanol, or aqueous mixtures) and extraction methods (maceration, Soxhlet, or ultrasound-assisted extraction). A factorial experimental design, varying parameters like temperature, solvent-to-material ratio, and extraction time, can identify optimal conditions. Validate yields via HPLC quantification and report confidence intervals for reproducibility .

    Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

    Common assays include:

    • Antioxidant activity : DPPH or ABTS radical scavenging assays, with ascorbic acid as a positive control.
    • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values with standard chemotherapeutics. Include triplicate runs and statistical validation (e.g., ANOVA) to account for variability .

    Advanced Research Questions

    Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

    Contradictions may arise from differences in compound purity, assay protocols, or biological models. Conduct a systematic review using PRISMA guidelines to identify methodological disparities. Replicate conflicting studies under standardized conditions, ensuring identical reagent batches and cell lines. Use meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and propose consensus protocols .

    Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

    Combine omics approaches:

    • Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment.
    • Proteomics : SILAC labeling to track protein expression changes.
    • Metabolomics : LC-MS to map metabolic pathway perturbations. Validate findings with CRISPR/Cas9 knockout models or pharmacological inhibitors to confirm target engagement .

    Q. How can researchers improve the reproducibility of this compound’s pharmacological effects in vivo?

    Standardize animal models (e.g., strain, age, sex) and administration routes (oral vs. intraperitoneal). Use pharmacokinetic studies to establish bioavailability and half-life. Report detailed methods, including anesthesia protocols and ethical compliance (e.g., ARRIVE guidelines). Share raw data via repositories like Figshare to enable independent validation .

    Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

    Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to proteins like kinases or receptors. Validate with molecular dynamics simulations (GROMACS) to assess stability over 100+ ns. Cross-reference with QSAR models to predict ADMET properties and prioritize synthesis analogs .

    Methodological Guidance for Data Management

    Q. How should researchers design a data management plan (DMP) for this compound studies?

    A DMP must outline:

    • Data types : Spectral files (NMR, MS), bioassay datasets, microscopy images.
    • Storage : Use FAIR-compliant repositories (e.g., Zenodo for spectra, GenBank for sequencing data).
    • Metadata standards : Include experimental parameters (e.g., HPLC column type, MS ionization mode). Consult institutional guidelines and tools like DMPonline for compliance with funding mandates (e.g., ERC) .

    Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

    Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply Bayesian hierarchical models for multi-experiment data aggregation. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction) .

    Ethical and Reproducibility Considerations

    Q. How can researchers ensure ethical sourcing and use of plant materials containing this compound?

    Follow Nagoya Protocol guidelines for access and benefit-sharing. Obtain permits for collecting endemic species (e.g., Agrostophyllum spp.) and document voucher specimens in herbariums. Disclose compliance in the "Materials and Methods" section .

    Q. What steps mitigate bias in this compound’s bioactivity studies?

    Implement blinding during data collection/analysis. Use randomized sample allocation in cell-based assays. Publish negative results in platforms like BioRxiv to counter publication bias. Adhere to STAR Methods for transparent reporting .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.